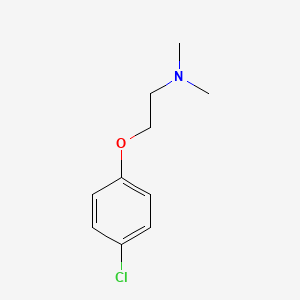

![molecular formula C7H6N2OS2 B1588039 2-甲基硫代-3H-噻吩并[2,3-d]嘧啶-4-酮 CAS No. 309976-36-1](/img/structure/B1588039.png)

2-甲基硫代-3H-噻吩并[2,3-d]嘧啶-4-酮

描述

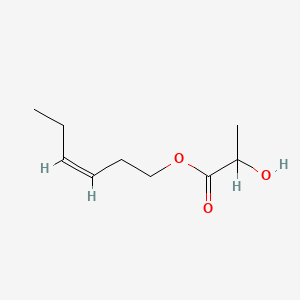

- Chemical Formula : C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>OS<sub>2</sub>

- CAS Number : 139297-03-3

- Molecular Weight : 200.283 g/mol

- Linear Formula : C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>OS<sub>2</sub>

- IUPAC Name : Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzoate

Synthesis Analysis

- Methods for the synthesis of new pyrido [2,3-d]pyrimidine and pyrimidino [4,5-d] [1,3]oxazine derivatives have been developed. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3-d]pyrimidin-5-one derivatives. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization. In the presence of an activated CH<sub>2</sub> group (e.g., PhCH<sub>2</sub>) in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido [2,3-d]pyrimidin-7-one derivatives. The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino [4,5-d] [1,3]oxazines.

Molecular Structure Analysis

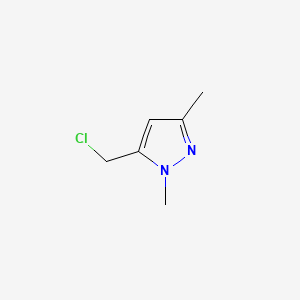

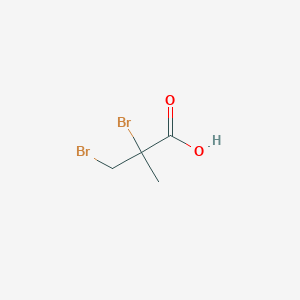

- The compound has a thieno[2,3-d]pyrimidin-4-one core with a methylsulfanyl group attached.

- The molecular structure consists of a fused ring system containing sulfur and nitrogen atoms.

Chemical Reactions Analysis

- The compound can undergo cyclization reactions to form either pyrido [2,3-d]pyrimidin-5-one derivatives or pyrido [2,3-d]pyrimidin-7-one derivatives, depending on the presence of an activated CH<sub>2</sub> group in the amide moiety.

Physical And Chemical Properties Analysis

- Melting Point : 225–226°C (MeCN)

- IR Spectrum (KBr) : Key peaks at 3060, 2978, 2914, 1655 (C=O), 1584, 1525, 1495, 1477, 1435, 1423, 1378, 1360, 1331, 1243, 1076, 1036, 978, 888, 772, 752, 705, 681, 645, 573, 538 cm<sup>-1</sup>

科学研究应用

合成和化学性质

多晶型物和氢键:4-氨基-1-苄基-2-(甲基硫代)嘧啶-6(1H)-酮(2-甲基硫代-3H-噻吩并[2,3-d]嘧啶-4-酮的衍生物)的合成揭示了具有不同氢键模式的两种多晶型物,展示了其多功能的分子相互作用 (Glidewell, Low, Marchal, & Quesada, 2003)。

亲核取代:对取代的嘧啶酮上的甲基硫代基团进行亲核取代的研究突出了这些化合物的化学反应性及其进一步化学修饰的潜力 (Kikelj, Grosjean, Meslin, Julienne, & Deniaud, 2010)。

生物学应用

细胞抑制和抗病毒活性:与 2-甲基硫代-3H-噻吩并[2,3-d]嘧啶-4-酮相关的噻吩稠合的 7-脱氮嘌呤核糖核苷酸对各种癌细胞和白血病细胞系表现出低微摩尔或亚微摩尔体外细胞抑制活性,以及对 HCV 的一些抗病毒活性 (Tichy 等,2017)。

抗菌活性:对噻吩并[2,3-d]嘧啶-4-酮的研究表明其对大肠杆菌和金黄色葡萄球菌等各种细菌菌株具有抗菌活性,以及对白色念珠菌和黑曲霉具有抗真菌活性 (R., Kumar, Kumar, & Singh, 2016)。

抗肿瘤活性:与 2-甲基硫代-3H-噻吩并[2,3-d]嘧啶-4-酮在结构上相似的噻吩并[3,2-d]嘧啶和噻吩并三唑嘧啶的一些衍生物对各种人癌细胞系表现出有效的抗肿瘤活性,与阿霉素的效果相当 (Hafez & El-Gazzar, 2017)。

其他应用

合成效率:报道了一种绿色方法来合成噻吩并[2,3-d]嘧啶-4(3H)-酮,展示了减少催化剂负载和简便的纯化过程,有助于更可持续的化学合成方法 (Shi 等,2018)。

固态荧光性质:合成了包括 2-氨基-4-甲基硫代苯并[4,5]噻吩并[3,2-d]嘧啶在内的新型荧光化合物,展示了在荧光和成像领域的潜在应用 (Yokota 等,2012)。

安全和危害

- The compound does not appear to have significant toxicity based on available data.

未来方向

- Further studies are needed to explore the compound’s biological activity, potential therapeutic applications, and safety profile.

属性

IUPAC Name |

2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS2/c1-11-7-8-5(10)4-2-3-12-6(4)9-7/h2-3H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLWQKCXBSLMLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=CS2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397327 | |

| Record name | 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |

CAS RN |

309976-36-1 | |

| Record name | 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-[(4-propylcyclohexylidene)amino]benzamide](/img/structure/B1587956.png)